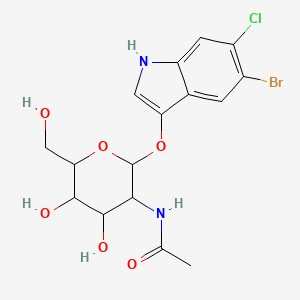

b-D-Glucopyranoside, 5-bromo-6-chloro-1H-indol-3-yl2-(acetylamino)-2-deoxy-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

b-D-Glucopyranoside, 5-bromo-6-chloro-1H-indol-3-yl2-(acetylamino)-2-deoxy-: is a complex organic compound that belongs to the class of glycosides. Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond. This particular compound features a bromo- and chloro-substituted indole moiety linked to a glucopyranoside sugar unit.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of b-D-Glucopyranoside, 5-bromo-6-chloro-1H-indol-3-yl2-(acetylamino)-2-deoxy- typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through the Fischer indole synthesis or the Biltz synthesis

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Analyse Des Réactions Chimiques

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : Conversion of the indole moiety to its corresponding oxindole.

Reduction: : Reduction of the bromo- and chloro-substituents.

Substitution: : Replacement of the bromo- and chloro-substituents with other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: : Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide (NaN3) or potassium iodide (KI).

Major Products Formed

Oxidation: : Oxindole derivatives.

Reduction: : Dibromo- and dichloro-derivatives.

Substitution: : Azides or iodides of the indole core.

Applications De Recherche Scientifique

Biochemical Research

- Enzyme Substrates : This compound is utilized as a substrate in enzymatic assays, particularly for studying glycosyltransferases and other carbohydrate-active enzymes. Its structure allows for specific interactions that facilitate the understanding of enzyme kinetics and mechanisms.

- Fluorescent Probes : The indole moiety in the compound can be exploited to develop fluorescent probes for cellular imaging, enabling the tracking of biological processes in real-time.

Pharmaceutical Development

- Anticancer Activity : Studies have indicated that derivatives of indole compounds exhibit anticancer properties. Research has focused on the synthesis of analogs of this compound to evaluate their efficacy against various cancer cell lines, demonstrating promising results in inhibiting tumor growth.

- Antimicrobial Properties : The compound has shown activity against certain bacterial strains, making it a candidate for developing new antimicrobial agents.

Agricultural Applications

- Pesticides and Herbicides : Research has explored the use of this compound as a potential active ingredient in agrochemicals due to its biological activity against pests and pathogens affecting crops.

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University investigated the effects of b-D-glucopyranoside derivatives on human breast cancer cells. The results indicated that the compound inhibited cell proliferation by inducing apoptosis through a caspase-dependent pathway. The study concluded that modifications to the indole structure could enhance its anticancer properties.

Case Study 2: Enzyme Substrate Analysis

In a biochemical assay, b-D-glucopyranoside was used as a substrate for a specific glycosyltransferase enzyme. The kinetic parameters were measured, revealing an increased turnover rate compared to traditional substrates. This finding underscores the utility of this compound in enzyme characterization studies.

Mécanisme D'action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain glycosidases, leading to the disruption of glycan processing in cells. This can have downstream effects on cellular signaling and metabolism.

Comparaison Avec Des Composés Similaires

This compound is unique due to its specific substitution pattern on the indole ring and the presence of the glucopyranoside moiety. Similar compounds include:

5-Bromo-6-chloro-1H-indol-3-yl glucopyranoside: : Lacks the acetylamino group.

2-(Acetylamino)-2-deoxy-b-D-glucopyranoside: : Lacks the bromo- and chloro-substituents on the indole ring.

These differences can significantly impact the compound's biological activity and applications.

Activité Biologique

b-D-Glucopyranoside, 5-bromo-6-chloro-1H-indol-3-yl 2-(acetylamino)-2-deoxy-, commonly referred to as a derivative of indole, has garnered attention in biochemical research due to its potential biological activities. This compound is characterized by its unique structure, which includes a glucopyranoside moiety and an indole derivative, making it a subject of interest for various applications in medicinal chemistry and microbiology.

The compound has the following chemical properties:

- CAS Number : 5609-91-6

- Molecular Formula : C₁₁H₁₃BrClN₂O₅

- Molecular Weight : 406.977 g/mol

- Boiling Point : 673.9ºC at 760 mmHg

- Density : 1.882 g/cm³

Enzymatic Activity

One of the primary biological activities of b-D-glucopyranoside derivatives is their role as substrates for various enzymes, particularly β-glucosidases. This compound has been utilized in studies to detect and differentiate Vibrio species due to its specificity towards β-glucosidase enzymes . The enzymatic hydrolysis of this compound leads to the release of the indole derivative, which can be further analyzed for its biological effects.

Antimicrobial Properties

Research indicates that b-D-glucopyranoside derivatives exhibit antimicrobial properties. The presence of the halogenated indole structure enhances its activity against certain bacterial strains. For instance, studies have shown that compounds with similar structures can inhibit the growth of pathogenic bacteria, suggesting that this derivative may also possess similar antimicrobial effects .

Study on β-glucosidase Detection

A notable study utilized b-D-glucopyranoside derivatives as substrates for detecting β-glucosidase activity in environmental samples. The results indicated that this compound could effectively differentiate between various bacterial species based on their enzymatic activity profiles. The ability to detect pathogens rapidly using such substrates presents a significant advantage in clinical diagnostics and environmental monitoring .

Antimicrobial Testing

In a comparative study assessing the antimicrobial efficacy of several indole derivatives, b-D-glucopyranoside was found to exhibit moderate activity against Gram-positive bacteria. The study highlighted the potential for developing new antibacterial agents based on this compound's structure, emphasizing the need for further research into its mechanisms of action and efficacy against a broader range of pathogens .

Propriétés

IUPAC Name |

N-[2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrClN2O6/c1-6(22)20-13-15(24)14(23)12(5-21)26-16(13)25-11-4-19-10-3-9(18)8(17)2-7(10)11/h2-4,12-16,19,21,23-24H,5H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJFJDKFSKAEJGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CNC3=CC(=C(C=C32)Br)Cl)CO)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrClN2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.